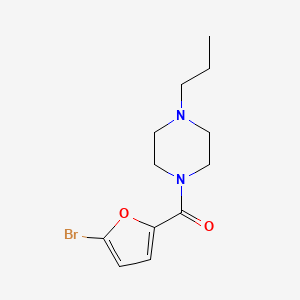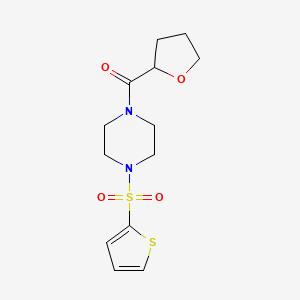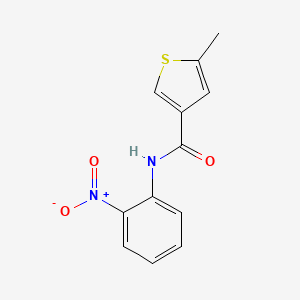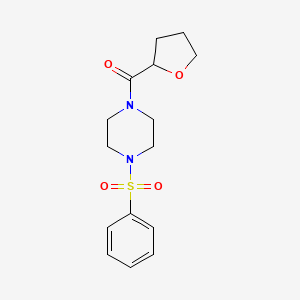
1-(5-bromo-2-furoyl)-4-propylpiperazine
Overview
Description
1-(5-bromo-2-furoyl)-4-propylpiperazine (BFP) is a chemical compound that has been of interest to researchers for its potential applications in the field of medicinal chemistry. BFP is a piperazine derivative that has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-furoyl)-4-propylpiperazine is not fully understood. However, it has been proposed that 1-(5-bromo-2-furoyl)-4-propylpiperazine induces apoptosis in cancer cells by activating the caspase pathway. 1-(5-bromo-2-furoyl)-4-propylpiperazine has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-(5-bromo-2-furoyl)-4-propylpiperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(5-bromo-2-furoyl)-4-propylpiperazine inhibits the growth of cancer cells and fungal strains. 1-(5-bromo-2-furoyl)-4-propylpiperazine has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(5-bromo-2-furoyl)-4-propylpiperazine is its potential as a lead compound for the development of anticancer drugs. 1-(5-bromo-2-furoyl)-4-propylpiperazine has been shown to exhibit potent antitumor activity against various cancer cell lines. Another advantage of 1-(5-bromo-2-furoyl)-4-propylpiperazine is its ability to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
One of the limitations of 1-(5-bromo-2-furoyl)-4-propylpiperazine is its low yield during synthesis. The yield of 1-(5-bromo-2-furoyl)-4-propylpiperazine obtained from the reaction is around 60-70%, which makes it difficult to obtain large quantities of the compound. Another limitation of 1-(5-bromo-2-furoyl)-4-propylpiperazine is its limited solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(5-bromo-2-furoyl)-4-propylpiperazine. One area of research could be the development of more efficient synthesis methods for 1-(5-bromo-2-furoyl)-4-propylpiperazine. Another area of research could be the optimization of 1-(5-bromo-2-furoyl)-4-propylpiperazine derivatives with improved solubility and potency. In addition, further studies could be conducted to investigate the mechanism of action of 1-(5-bromo-2-furoyl)-4-propylpiperazine and its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 1-(5-bromo-2-furoyl)-4-propylpiperazine is a piperazine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. 1-(5-bromo-2-furoyl)-4-propylpiperazine has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties. 1-(5-bromo-2-furoyl)-4-propylpiperazine has the potential to be developed into a lead compound for the development of anticancer drugs and as a potential therapeutic agent for the treatment of inflammatory diseases. Further research is needed to investigate the mechanism of action of 1-(5-bromo-2-furoyl)-4-propylpiperazine and its potential as a therapeutic agent.
Scientific Research Applications
1-(5-bromo-2-furoyl)-4-propylpiperazine has been extensively studied for its potential applications in the field of medicinal chemistry. Researchers have investigated the antitumor activity of 1-(5-bromo-2-furoyl)-4-propylpiperazine against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(5-bromo-2-furoyl)-4-propylpiperazine has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of anticancer drugs.
In addition to its antitumor activity, 1-(5-bromo-2-furoyl)-4-propylpiperazine has also been shown to exhibit anti-inflammatory and antifungal properties. 1-(5-bromo-2-furoyl)-4-propylpiperazine has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 1-(5-bromo-2-furoyl)-4-propylpiperazine has also been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
properties
IUPAC Name |
(5-bromofuran-2-yl)-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-2-5-14-6-8-15(9-7-14)12(16)10-3-4-11(13)17-10/h3-4H,2,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYYQJXNWDDLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)(4-propylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[4-(3,4,5-triethoxybenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4179651.png)


![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B4179667.png)

![3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4179673.png)
![5-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4179681.png)

![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179700.png)
![5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4179710.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4179716.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4179731.png)

![2-(3-methyl-4-nitrophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4179743.png)